(E)-ethyl 5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate
Description
(E)-Ethyl 5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate is a benzofuran-based heterocyclic compound featuring a thiophene-substituted hydrazinyl moiety. The presence of the thiophene ring introduces π-conjugation and sulfur-based electronic effects, distinguishing it from simpler benzofuran derivatives. This compound is synthesized via multi-step organic reactions, typically involving esterification, etherification, and hydrazone formation, as inferred from analogous synthetic routes in related benzofuran derivatives .
Properties
IUPAC Name |
ethyl 5-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethoxy]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-2-29-24(28)22-19-13-17(30-15-21(27)26-25-14-18-9-6-12-32-18)10-11-20(19)31-23(22)16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,26,27)/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAQVHBYWZGMQK-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN=CC3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N/N=C/C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurodegenerative disease research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran core, an ethoxy group, and a thiophen-2-ylmethylene hydrazine moiety. These structural components are pivotal in determining its biological efficacy.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this specific compound. Benzofurans are known to exhibit cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The compound has been shown to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. It also affects cell cycle dynamics by arresting cells in the G2/M phase, primarily through inhibition of tubulin polymerization .
- In Vitro Studies : In vitro evaluations have demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), BxPC-3 (pancreatic cancer), and MOLT-4 (leukemia). For instance, compounds derived from similar scaffolds have shown IC50 values as low as 1.69 μM, indicating potent activity .
| Cell Line | IC50 Value (μM) | % Cell Survival at 10 μM |
|---|---|---|
| MCF-7 | 1.69 | 44.40 - 47.63 |
| BxPC-3 | 1.80 | 23.85 - 26.45 |
| MOLT-4 | 2.20 | 30.08 - 33.30 |
2. Neuroprotective Effects
Benzofuran derivatives have also been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism : These compounds may exert neuroprotective effects through antioxidant activities and inhibition of monoamine oxidase (MAO), which is implicated in neurodegeneration . The structure–activity relationship indicates that modifications at specific positions can enhance MAO-B selectivity, which is crucial for developing treatments for neurodegenerative disorders.
3. Antioxidant Activity
The antioxidant potential of this compound is significant, contributing to its protective effects against oxidative stress-related damage in cells.
- Research Findings : Studies have shown that benzofuran derivatives can scavenge free radicals and enhance cellular antioxidant defenses, thereby reducing cellular damage . This property is particularly beneficial in the context of diseases characterized by oxidative stress.
Case Studies
Several case studies have focused on related compounds with similar structural features:
- Hydrazone Derivatives : Research on hydrazone derivatives has revealed their potential as multi-target drugs for neurodegenerative diseases due to their selective MAO-B inhibitory activity and antioxidant properties .
- Benzofuran Analogues : A study on benzofuran analogues indicated their effectiveness against amyloid aggregation, a hallmark of Alzheimer's disease, suggesting a promising therapeutic avenue for cognitive disorders .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzofuran core, which is known for its biological activity, particularly as an anti-inflammatory and anticancer agent. The synthesis typically involves the reaction of ethyl 5-(2-hydrazinyl)benzofuran-3-carboxylate with thiophene derivatives under controlled conditions to yield the desired product. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (E)-ethyl 5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Photovoltaic Materials
Benzofuran derivatives are being explored for their use in organic photovoltaics due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency of solar cells by improving charge transport and light absorption characteristics .
Sensor Development
The compound's unique electronic properties also make it suitable for development in sensor technologies, particularly for detecting environmental pollutants or biological markers. Its ability to undergo redox reactions can be harnessed in electrochemical sensors for sensitive detection applications .
Case Studies and Research Findings
Several studies have documented the synthesis and application of similar compounds:
Chemical Reactions Analysis
Formation of the Benzofuran Core
The benzofuran skeleton is typically constructed via palladium-catalyzed dearomative arylation/oxidation reactions . For example, (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes react with iodobenzene under palladium catalysis to form substituted benzofuran derivatives . This method enables efficient coupling of aromatic rings with benzofuran moieties.
| Reaction Parameter | Details |
|---|---|
| Catalyst | Palladium (e.g., Pd(OAc)₂) |
| Reagents | Iodobenzene, base (e.g., NaHCO₃) |
| Solvent | DMF or THF |
| Temperature | 80–100°C |
Esterification of the Carboxylate Group
The ethyl ester moiety is introduced via Fischer esterification or acid chloride formation . For example, reaction of the carboxylic acid with ethanol in the presence of a strong acid (e.g., H₂SO₄) or conversion to an acid chloride (e.g., using SOCl₂) followed by esterification .
| Esterification Method | Advantages | Limitations |
|---|---|---|
| Fischer Esterification | Simple, no catalyst required | Requires excess alcohol, slow kinetics |
| Acid Chloride Route | Faster reaction | Toxic reagents (e.g., SOCl₂) |
Palladium-Catalyzed Dearomative Coupling
The palladium-mediated reaction involves dearomatization of the benzofuran oxime, enabling insertion of the aryl iodide. This step generates a new C-C bond at the benzo position, forming the substituted benzofuran structure .
Key Steps :
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Oxime activation : The O-methyl oxime undergoes coordination with Pd(0), facilitating dearomatization.
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Transmetallation : Exchange of iodide with the palladium center.
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Re-aromatization : Regeneration of the benzofuran aromaticity.
Stability and Reactivity of the Hydrazine Group
The thiophen-2-ylmethylenehydrazinyl moiety exhibits moderate stability under neutral conditions but may degrade under extreme pH or temperature. Its reactivity can influence downstream reactions, such as further condensation or oxidation.
Metal-Free Cross-Coupling Alternatives
Electrochemical methods offer sustainable alternatives for C-C coupling. For example, phenols can directly couple with benzofurans under metal-free conditions using an undivided electrolysis cell . While not directly applied to the target compound, this approach highlights potential greener synthesis routes for benzofuran derivatives.
Research Findings and Trends
-
Efficiency : Palladium-catalyzed methods yield products in good to excellent yields (70–90%) under optimized conditions .
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Selectivity : Dearomative coupling ensures regioselective C-C bond formation at the benzofuran position .
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Scalability : Metal-free electrochemical methods are inherently safer and more sustainable for large-scale production .
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Functional Group Tolerance : The hydrazine group’s stability allows sequential reactions without prior protection, though harsh conditions may require alternative strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The target compound’s structural uniqueness lies in its thiophene-linked hydrazone group. Comparisons with similar compounds reveal how substituents influence properties:
Key Observations :
- Thiophene vs.
- Halogen vs. Sulfur : Bromo/fluoro substituents (e.g., ) increase molecular weight and polarity, whereas the thiophene’s sulfur atom may facilitate redox activity or metal coordination.
- Steric Effects : Bulky groups (e.g., dimethoxyphenyl in ) reduce conformational flexibility, whereas the target compound’s hydrazone linker allows for greater rotational freedom.
Physicochemical Properties
- Melting Points : Benzofuran esters with acetoxy groups (e.g., Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate, ) exhibit higher melting points (~174–178°C) due to increased crystallinity. The target compound’s hydrazone group may lower its melting point by introducing amorphic regions.
- Solubility : Methoxy and halogen substituents () improve solubility in polar solvents. The thiophene group in the target compound may enhance solubility in organic solvents like THF or DMSO.
Methodological Considerations for Structural Comparison
- Graph-Based Analysis: Chemical structures can be compared as graphs (atoms = nodes, bonds = edges) to identify common substructures or isomorphic patterns .
- Similarity Coefficients : The Tanimoto coefficient is widely used for binary fingerprint-based comparisons, though other metrics (e.g., Dice, Tversky) may better capture specific structural nuances .
Q & A
What are the optimal synthetic routes for preparing (E)-ethyl 5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate, and how do reaction conditions influence yield?
Level : Advanced
Answer :
The synthesis of benzofuran derivatives typically involves multi-step protocols. For example, describes a general procedure (Procedure E) for synthesizing structurally related compounds via coupling reactions between iodobenzoate precursors and diazo compounds. Applying similar methodology:
Precursor preparation : Start with a benzofuran core functionalized with ethoxy and phenyl groups. Introduce the hydrazinyl-thiophene moiety via nucleophilic substitution or condensation (e.g., hydrazine-thiophene carboxaldehyde Schiff base formation ).
Key reaction : Optimize coupling conditions (e.g., solvent polarity, temperature) to control stereoselectivity (E/Z configuration). For instance, polar aprotic solvents like DMF may favor higher yields of the (E)-isomer .
Yield challenges : Competing side reactions (e.g., hydrolysis of the ester group or tautomerization of the hydrazinyl group) require strict anhydrous conditions and low temperatures (0–5°C) .
How can computational methods (DFT, molecular docking) aid in predicting the electronic properties or bioactivity of this compound?
Level : Advanced
Answer :
Density Functional Theory (DFT) calculations, as demonstrated in , are critical for:
- Electronic properties : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the thiophene and benzofuran rings contribute to π-conjugation, which may enhance charge-transfer properties .
- Tautomerism analysis : Investigate the stability of (E)-configuration vs. potential keto-enol tautomers using Gibbs free energy comparisons .
- Bioactivity prediction : Molecular docking against protein targets (e.g., enzymes or receptors) can identify potential binding modes. Use software like AutoDock Vina, referencing crystallographic data from or 15 for validation.
What spectroscopic techniques are most effective for characterizing the tautomeric equilibrium of the hydrazinyl-thiophene moiety?
Level : Basic
Answer :
- NMR spectroscopy : H and C NMR can detect tautomeric shifts. For example, the hydrazinyl NH proton (δ ~10–12 ppm) and thiophene protons (δ ~6.5–7.5 ppm) show distinct splitting patterns in different tautomeric states .
- IR spectroscopy : Stretching frequencies of C=N (1600–1650 cm) and N–H (3200–3400 cm) bonds confirm tautomer presence .
- X-ray crystallography : Resolve tautomeric forms conclusively, as in , where crystal packing revealed hydrogen-bonding networks stabilizing the (E)-configuration.
How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
Level : Advanced
Answer :
Discrepancies often arise from dynamic equilibria (e.g., tautomerism) or solvent effects:
Variable-temperature NMR : Perform experiments at low temperatures (–40°C) to "freeze" tautomeric states and observe distinct peaks .
Solvent polarity tests : Compare NMR spectra in DMSO-d (polar, stabilizes H-bonds) vs. CDCl (nonpolar). Shifts in NH or carbonyl signals indicate solvent-dependent equilibria .
Cross-validate with XRD : Use single-crystal XRD ( ) to confirm the dominant solid-state structure, then correlate with solution-state data.
What strategies are recommended for optimizing the compound’s solubility and stability in biological assays?
Level : Advanced
Answer :
- Solubility enhancement :
- Stability testing :
How does the steric and electronic environment of the thiophene ring influence the compound’s reactivity?
Level : Advanced
Answer :
- Steric effects : Bulky substituents on the thiophene (e.g., 2-ylmethylene) may hinder nucleophilic attack at the benzofuran’s 5-position, as seen in and .
- Electronic effects : The electron-rich thiophene enhances conjugation with the hydrazinyl group, stabilizing the (E)-configuration. Substituents like methoxy groups ( ) can further modulate electron density, altering reaction kinetics in Suzuki couplings or cyclizations .
What are the best practices for purity assessment and impurity profiling?
Level : Basic
Answer :
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (ACN/water + 0.1% formic acid) to separate impurities. Compare retention times and mass fragments with standards .
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- TLC monitoring : Track reaction progress using silica plates and UV visualization (254 nm) for hydrazine-related byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
